molecular formula C13H13N5O2S2 B2420010 N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)thiophene-2-sulfonamide CAS No. 2034501-18-1

N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)thiophene-2-sulfonamide

Cat. No.: B2420010
CAS No.: 2034501-18-1
M. Wt: 335.4
InChI Key: UYYXTCXBCUTMKB-UHFFFAOYSA-N
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Description

N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)thiophene-2-sulfonamide is a complex heterocyclic compound that contains multiple functional groups, including pyrazine, imidazole, and thiophene. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the development of novel drugs.

Properties

IUPAC Name

N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5O2S2/c19-22(20,12-2-1-9-21-12)17-6-8-18-7-5-16-13(18)11-10-14-3-4-15-11/h1-5,7,9-10,17H,6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYYXTCXBCUTMKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)S(=O)(=O)NCCN2C=CN=C2C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)thiophene-2-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazine-imidazole intermediate: This step involves the reaction of pyrazine with imidazole under specific conditions to form the pyrazine-imidazole intermediate.

    Attachment of the ethyl linker: The intermediate is then reacted with an ethylating agent to introduce the ethyl linker.

    Sulfonamide formation: Finally, the thiophene-2-sulfonamide moiety is introduced through a sulfonation reaction, resulting in the formation of the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Sulfonamide Group Reactions

The thiophene-2-sulfonamide group participates in nucleophilic substitution and coupling reactions, often facilitated by its electron-withdrawing sulfonamide moiety. Key reactions include:

Reaction TypeConditions/ReagentsOutcome/ProductSource
N-Arylation Copper catalysis (CuI), DMF, 90°CSubstitution at sulfonamide nitrogen with aryl/heteroaryl groups (e.g., pyrimidines)
SNAr (Aromatic Substitution) K₂CO₃, DMF, microwave heatingFunctionalization with electron-deficient aryl chlorides (e.g., chloropyrimidines)

Example : Copper-catalyzed N-arylation with 4-(trifluoromethyl)pyrimidin-2-amine yields derivatives with enhanced biological activity .

Imidazole Ring Modifications

The pyrazinyl-imidazole core undergoes cyclization and functionalization reactions:

Reaction TypeConditions/ReagentsOutcome/ProductSource
Cyclization TiCl₄-mediated, reflux in DCMFormation of imidazole ring from α-azidoenones and imidamides
Electrophilic Substitution BF₃·Et₂O, nitrilesSubstitution at C-2/C-4 positions via nitrilium intermediates
Oxidation KMnO₄ (acidic conditions)Conversion of imidazole to imidazole N-oxide derivatives

Mechanistic Insight : BF₃·Et₂O promotes nitrile addition to triazole intermediates, forming nitrilium species that cyclize into substituted imidazoles .

Thiophene Ring Functionalization

The thiophene moiety engages in cross-coupling and electrophilic substitution:

Reaction TypeConditions/ReagentsOutcome/ProductSource
Suzuki Coupling Pd(PPh₃)₄, K₃PO₄, H₂O, refluxIntroduction of aryl groups at C-5 position (e.g., 5-bromo → 5-aryl substitution)
Electrophilic Aromatic Substitution HNO₃/H₂SO₄Nitration at C-3/C-4 positions of thiophene

Example : Suzuki cross-coupling of 5-bromo-thiophene-2-sulfonamide derivatives with aryl boronic acids yields 5-aryl analogs in 37–72% yields .

Ethyl Linker Reactivity

The ethyl spacer between imidazole and sulfonamide enables alkylation and elimination:

Reaction TypeConditions/ReagentsOutcome/ProductSource
Alkylation Alkyl halides, NaH, THFQuaternization of imidazole nitrogen, forming cationic derivatives
Elimination DBU, heatDehydrohalogenation to form vinylimidazole intermediates

Redox Reactions

The compound undergoes oxidation and reduction at multiple sites:

Reaction TypeConditions/ReagentsOutcome/ProductSource
Sulfonamide Oxidation mCPBA, CH₂Cl₂Sulfonamide → sulfonic acid conversion
Imidazole Reduction H₂, Pd/C, EtOHPartial saturation of imidazole ring to imidazoline

Computational Insights

DFT studies on analogous compounds reveal:

  • HOMO-LUMO gaps : 4.1–4.8 eV, indicating moderate reactivity .

  • Hyperpolarizability : Up to 8583.80 Hartrees in derivatives with extended π-systems, suggesting nonlinear optical (NLO) potential .

Stability and Degradation

  • Hydrolytic Stability : Resistant to hydrolysis under neutral pH but degrades in strongly acidic/basic conditions.

  • Thermal Decomposition : Onset at ~250°C, forming pyrazine and sulfur dioxide fragments .

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds similar to N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)thiophene-2-sulfonamide exhibit significant antimicrobial activity. For instance, derivatives have shown efficacy against Mycobacterium tuberculosis, suggesting potential as antitubercular agents. A study demonstrated that the compound displayed notable activity against various pathogens, including resistant strains of bacteria, indicating its promise in treating infectious diseases .

Anticancer Activity

The anticancer potential of this compound has been explored extensively. In vitro studies have shown that it can induce cytotoxic effects in cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). The mechanism appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further development in cancer therapeutics .

Synthesis and Structure-Activity Relationship

The synthesis of this compound typically involves multi-step reactions that optimize yield and regioselectivity. The choice of solvents and reaction conditions significantly influences the outcome. Structure-activity relationship (SAR) studies suggest that modifications to the thiophene or imidazole rings can enhance biological activity .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antibacterial activity of several sulfonamide derivatives, including this compound, against multidrug-resistant pathogens. The compound demonstrated significant activity against Staphylococcus aureus strains with minimal inhibitory concentrations (MICs) comparable to established antibiotics .

Case Study 2: Cytotoxic Effects on Cancer Cells

In another investigation, researchers assessed the cytotoxic effects of this compound on human liver hepatocellular carcinoma (HepG2) cell lines. The results indicated a substantial reduction in cell viability at concentrations above 10 µM, suggesting its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit kinases or other enzymes involved in cell signaling pathways, resulting in the suppression of cancer cell growth or the reduction of inflammation.

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Compounds like 2-butylthiophene and 2-octylthiophene are similar in structure and have applications in medicinal chemistry.

    Imidazole derivatives: Compounds such as metronidazole and clotrimazole share the imidazole ring and have antimicrobial properties.

    Pyrazine derivatives: Compounds like pyrazinamide and phenazine are similar in structure and have applications in treating tuberculosis and other infections.

Uniqueness

N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)thiophene-2-sulfonamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This combination allows for diverse applications in various fields, making it a valuable compound for research and development.

Biological Activity

N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)thiophene-2-sulfonamide is an intricate heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological evaluation, and the mechanisms underlying its activity, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

The compound integrates several functional groups: pyrazine, imidazole, and thiophene, which contribute to its unique properties. The synthesis typically involves multi-step organic reactions:

  • Formation of the Pyrazine-Imidazole Intermediate : Pyrazine reacts with imidazole under controlled conditions.
  • Attachment of the Ethyl Linker : The intermediate is then reacted with an ethylating agent.
  • Sulfonamide Formation : Finally, thiophene-2-sulfonamide is introduced through a sulfonation reaction.

This multi-step process is crucial for achieving high yields and purity of the final product .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A study evaluating various derivatives demonstrated that certain pyrazole derivatives showed effective inhibition against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) as low as 0.22 μg/mL .

CompoundMIC (μg/mL)Target Pathogen
7b0.22Staphylococcus aureus
5a0.25Escherichia coli

Anticancer Activity

The compound's potential as an anticancer agent has been explored in various studies. For instance, derivatives containing similar structural motifs have shown promising results in inhibiting tumor growth across different cancer cell lines, such as HeLa and A549. The IC50 values for these compounds ranged from 7.01 μM to 14.31 μM .

Cell LineCompoundIC50 (μM)
HeLa997.01
A549998.55
MCF-79914.31

The biological activity of this compound is believed to involve interaction with specific molecular targets within cells. The presence of the pyrazine and imidazole rings enhances binding affinity to enzymes or receptors involved in critical biological pathways, such as those regulating cell proliferation and apoptosis .

Case Studies

Several case studies have documented the efficacy of structurally related compounds:

  • Study on Pyrazolyl-Thiazole Derivatives : This research highlighted the antimicrobial and antioxidant properties of pyrazolyl-thiazole derivatives, demonstrating their potential as multifunctional therapeutic agents .
  • Anticancer Evaluations : Another study focused on thiazol-4-one/thiophene-bearing pyrazole derivatives showed significant cytotoxic effects against various cancer cell lines, further emphasizing the relevance of this chemical class in drug discovery .

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